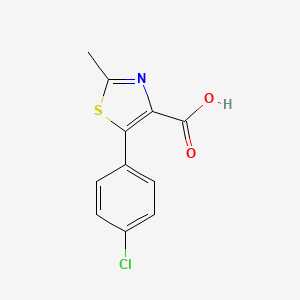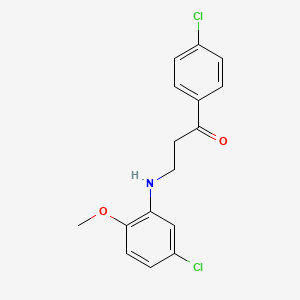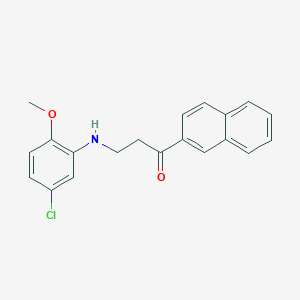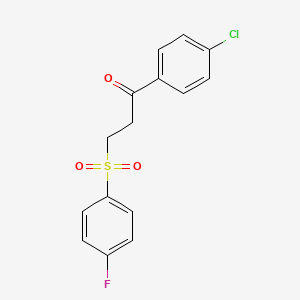
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Vue d'ensemble
Description
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has focused on synthesizing novel compounds containing the 1,2,4-triazole ring, such as those involving 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and characterizing them using techniques like IR, NMR, and X-ray diffraction. For instance, Mobinikhaledi et al. (2010) detailed the synthesis of Schiff bases containing this ring and their characterization (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Potential Medicinal Applications
- Some studies have investigated the anti-inflammatory properties of derivatives of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, showcasing their potential as medicinal compounds. Sachdeva et al. (2013) conducted a study on the synthesis and anti-inflammatory activity of these Schiff bases (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).
Corrosion Inhibition
- The use of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic solutions has been explored. Orhan et al. (2012) reported on its efficacy and the mechanisms of protection it provides to steel surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antioxidant Properties
- The antioxidant and antiradical activities of certain 1,2,4-triazole derivatives have also been a subject of interest. Bekircan et al. (2008) synthesized and evaluated the antioxidant properties of various 1,2,4-triazole derivatives (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-2-7-23-15(20-21-17(23)25)12-4-3-8-22(16(12)24)10-11-5-6-13(18)14(19)9-11/h2-6,8-9H,1,7,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBMQIYVPHQTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)



![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)






